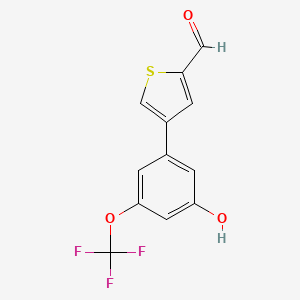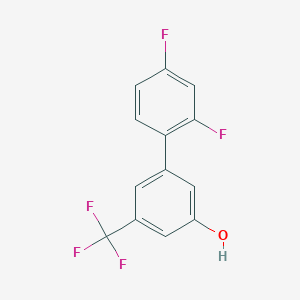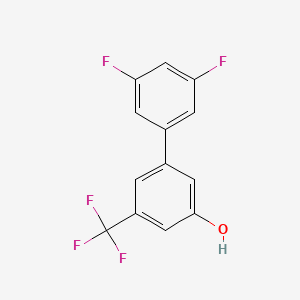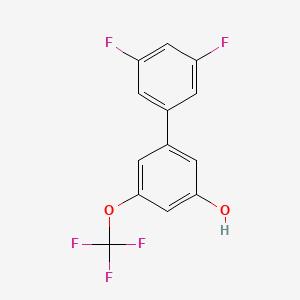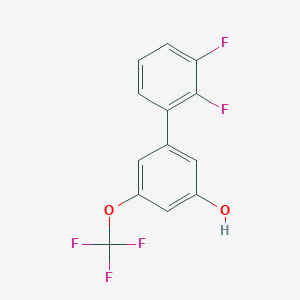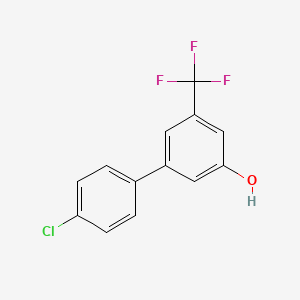
5-(4-Chlorophenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenyl)-3-trifluoromethylphenol, 95%, is a phenol-based compound that is used in a variety of scientific research applications. It is a white, crystalline solid that is stable under normal temperature and pressure. This compound has a wide range of uses in laboratory experiments, including as a reagent for organic synthesis, as a catalyst, and as a component in biological assays. It has also been used in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and fragrances.
Aplicaciones Científicas De Investigación
5-(4-Chlorophenyl)-3-trifluoromethylphenol, 95%, has a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a component in biological assays. It has also been used in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and fragrances. In addition, it has been used in the synthesis of polymers, such as polyurethanes and polyesters.
Mecanismo De Acción
The mechanism of action of 5-(4-Chlorophenyl)-3-trifluoromethylphenol, 95%, is not fully understood. However, it is believed that the compound acts as a Lewis acid, which can promote the formation of a covalent bond between two molecules. This covalent bond can then be used to stabilize the reaction or to catalyze the reaction. In addition, the compound can act as a proton donor, which can help to facilitate the transfer of electrons between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chlorophenyl)-3-trifluoromethylphenol, 95%, are not fully understood. However, it is believed that the compound can act as an antioxidant, which can help to protect cells from damage caused by free radicals. In addition, the compound can act as an anti-inflammatory agent, which can help to reduce inflammation in the body. Finally, the compound can act as a stimulant, which can help to increase energy levels and alertness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(4-Chlorophenyl)-3-trifluoromethylphenol, 95%, in laboratory experiments include its low cost, its stability under normal temperature and pressure, and its wide range of applications. However, the compound can be toxic if inhaled or ingested, and it should be handled with care. In addition, the compound can react with other compounds, and it should be stored in a cool, dry place.
Direcciones Futuras
The future directions for 5-(4-Chlorophenyl)-3-trifluoromethylphenol, 95%, include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceuticals, agrochemicals, and fragrances. In addition, further research is needed to explore the potential of the compound as an antioxidant, an anti-inflammatory agent, and a stimulant. Finally, further research is needed to develop new synthesis methods for the compound that are more efficient and cost-effective.
Métodos De Síntesis
5-(4-Chlorophenyl)-3-trifluoromethylphenol, 95%, can be synthesized by a variety of methods. The most common method is a two-step reaction involving the reaction of 4-chlorophenol with trifluoromethanesulfonic anhydride in an anhydrous condition. This reaction yields a trifluoromethylated phenol, which can then be purified by recrystallization. Other methods of synthesis include the use of a Grignard reagent and the use of a Friedel-Crafts alkylation reaction.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O/c14-11-3-1-8(2-4-11)9-5-10(13(15,16)17)7-12(18)6-9/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUNOZCGJMKTEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686576 |
Source


|
| Record name | 4'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261948-98-4 |
Source


|
| Record name | 4'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




